molecular formula C24H26N4O6 B11194480 2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-nitrophenyl)acetamide

2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-nitrophenyl)acetamide

Cat. No.: B11194480
M. Wt: 466.5 g/mol
InChI Key: YWTRZYMWVKTWQR-UHFFFAOYSA-N
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Description

2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a quinoxaline core, a methoxyphenyl group, and a nitrophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an aromatic diamine with a diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the quinoxaline core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Nitrophenyl Group: The nitrophenyl group is incorporated through a nucleophilic substitution reaction, where the intermediate product reacts with 3-nitrophenylamine in the presence of a base such as sodium hydride.

    Final Acetylation: The final step involves acetylation of the intermediate product using acetic anhydride under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted amides and related compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-nitrophenyl)acetamide exerts its effects involves binding to specific molecular targets such as enzymes and receptors. The methoxyphenyl and nitrophenyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-nitrophenyl)acetamide
  • 2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(2-nitrophenyl)acetamide
  • 2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-chlorophenyl)acetamide

Uniqueness

The unique combination of the methoxyphenyl and nitrophenyl groups in 2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-nitrophenyl)acetamide provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

2-[1-(4-methoxybenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C24H26N4O6/c1-34-18-11-9-15(10-12-18)24(31)27-20-8-3-2-7-19(20)26-23(30)21(27)14-22(29)25-16-5-4-6-17(13-16)28(32)33/h4-6,9-13,19-21H,2-3,7-8,14H2,1H3,(H,25,29)(H,26,30)

InChI Key

YWTRZYMWVKTWQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3CCCCC3NC(=O)C2CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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